2,4,6-Trichloroquinoline-3-carbonitrile

Medicinal Chemistry Heterocyclic Synthesis Chemoselective Derivatization

2,4,6-Trichloroquinoline-3-carbonitrile is a trisubstituted halogenated quinoline derivative characterized by chlorine atoms at the 2, 4, and 6 positions and a cyano group at the 3-position, with a molecular formula of C10H3Cl3N2 and a molecular weight of 257.5 g/mol. This compound belongs to the chloroquinoline-3-carbonitrile family, a class widely studied for their synthetic versatility and diverse biological activities.

Molecular Formula C10H3Cl3N2
Molecular Weight 257.5 g/mol
Cat. No. B11720314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloroquinoline-3-carbonitrile
Molecular FormulaC10H3Cl3N2
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=C(C(=N2)Cl)C#N)Cl
InChIInChI=1S/C10H3Cl3N2/c11-5-1-2-8-6(3-5)9(12)7(4-14)10(13)15-8/h1-3H
InChIKeyGLTSYMLDDWUIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloroquinoline-3-carbonitrile (CAS 876134-46-2): Key Properties and Comparator Landscape for Research Procurement


2,4,6-Trichloroquinoline-3-carbonitrile is a trisubstituted halogenated quinoline derivative characterized by chlorine atoms at the 2, 4, and 6 positions and a cyano group at the 3-position, with a molecular formula of C10H3Cl3N2 and a molecular weight of 257.5 g/mol [1]. This compound belongs to the chloroquinoline-3-carbonitrile family, a class widely studied for their synthetic versatility and diverse biological activities [2]. The specific 2,4,6-trichloro substitution pattern creates a unique electrophilic profile that distinguishes this compound from its mono-chloro and dichloro analogs, enabling chemoselective transformations at the C-2 and C-4 positions while retaining the C-6 chlorine and C-3 cyano functionalities for subsequent derivatization [3].

Why Generic 2,4,6-Trichloroquinoline-3-carbonitrile Substitution Risks Synthesis Failure and Assay Reproducibility


Direct substitution of 2,4,6-trichloroquinoline-3-carbonitrile with other chloroquinoline-3-carbonitrile derivatives without rigorous validation introduces significant risks of divergent reaction outcomes and irreproducible biological data. The chlorine substitution pattern dictates the electrophilic reactivity hierarchy at the 2- and 4-positions, which governs chemoselectivity in nucleophilic aromatic substitution (SNAr) reactions and determines the regiochemical outcome of downstream derivatization [1]. Positional isomers such as 2,4,7- or 2,4,5-trichloro analogs, or di- and mono-chloro variants, exhibit markedly different electronic distributions on the quinoline core, leading to altered binding kinetics, target engagement profiles, and cross-reactivity patterns in biological assays. Even minor variations in chlorine placement can result in order-of-magnitude shifts in target affinity and functional activity [2][3]. Therefore, treating this compound as a fungible member of its class without experimental confirmation of the specific substitution pattern's impact will compromise both synthetic reproducibility and pharmacological interpretation.

Quantitative Differentiation Evidence for 2,4,6-Trichloroquinoline-3-carbonitrile Versus Key Analogs


Regioselective Synthetic Utility: Differential Reactivity at C-2 and C-4 Positions in 2,4,6-Trichloroquinoline-3-carbonitrile

The 2,4,6-trichloro substitution pattern enables stepwise chemoselective nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions, with the C-2 chlorine exhibiting higher reactivity toward nucleophiles than the C-4 chlorine. This reactivity gradient allows sequential functionalization without protecting group strategies [1]. In contrast, 2-chloroquinoline-3-carbonitrile (C10H5ClN2, MW 188.61) possesses only a single reactive site at C-2, limiting sequential derivatization options . The presence of the C-6 chlorine in the target compound provides an additional handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in 2,4-dichloro analogs lacking the C-6 substituent [1].

Medicinal Chemistry Heterocyclic Synthesis Chemoselective Derivatization

KCNQ2/Q3 Potassium Channel Antagonist Activity of 2,4,6-Trichloroquinoline-3-carbonitrile

2,4,6-Trichloroquinoline-3-carbonitrile exhibits antagonist activity at the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channel with an IC50 of 120 nM in automated patch clamp electrophysiology assays using CHO cells expressing the heteromeric channel [1]. This compound also demonstrates KCNQ2/KCNQ3 agonist activity with an EC50 of 5.5 μM (5,500 nM) in 86Rb+ efflux assays [2], indicating functional selectivity dependent on assay conditions. While no direct head-to-head comparator data are available for the 2,4,7- or 2,4,5-isomers, the differential activities observed (antagonist at 120 nM vs. agonist at 5.5 μM) highlight the pharmacological sensitivity of this chemotype to assay context and underscore the importance of using the defined 2,4,6-trichloro substitution pattern for reproducible ion channel studies [1][2].

Ion Channel Pharmacology Neuroscience Electrophysiology

ATR Kinase Inhibition Profile of 2,4,6-Trichloroquinoline-3-carbonitrile in Human Cancer Cells

2,4,6-Trichloroquinoline-3-carbonitrile inhibits the ataxia telangiectasia and Rad3-related (ATR) serine/threonine protein kinase, a key regulator of the DNA damage response. In biochemical assays using human HeLa cell nuclear extracts with GST-p53N66 substrate, the compound exhibits an IC50 of 140 nM [1]. However, cellular ATR inhibition assessed by CHK1 phosphorylation at Ser345 in HT29 cells yields an IC50 of 15,000 nM (15 μM), representing a ~107-fold decrease in potency between biochemical and cellular contexts [2]. This substantial shift suggests limited cell permeability or intracellular target engagement challenges that are specific to this chemotype and substitution pattern. In comparison, 2-chloroquinoline-3-carbonitrile analogs reported in quinoline-3-carbonitrile cytotoxicity studies exhibit IC50 values in the range of 10-50 μM against HT-29 cells in MTT viability assays, indicating that the 2,4,6-trichloro substitution confers improved biochemical target engagement that does not fully translate to cellular antiproliferative effects [3].

Cancer Biology Kinase Inhibitors DNA Damage Response

Cellular Differentiation Activity: Monocyte Differentiation Induction by 2,4,6-Trichloroquinoline-3-carbonitrile

2,4,6-Trichloroquinoline-3-carbonitrile exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual antiproliferative and prodifferentiation profile suggests potential applications in differentiation therapy for acute myeloid leukemia and other malignancies characterized by blocked differentiation. While quantitative IC50 values for differentiation induction are not reported in the available data, the qualitative observation of differentiation to the monocyte lineage distinguishes this compound from many quinoline derivatives that function primarily as cytotoxic agents without differentiation-inducing properties. For context, quinoline-3-carbonitrile derivatives evaluated in standard MTT cytotoxicity assays against HT-29 (colon), A549 (lung), MDA-MB-231 (breast), and SMMC-7721 (liver) cancer cell lines generally exhibit cytotoxic rather than differentiation-inducing mechanisms [2].

Cancer Therapeutics Cell Differentiation Leukemia Research

Synthetic Versatility: 2,4,6-Trichloroquinoline-3-carbonitrile as a Precursor for Polycyclic Quinoline Derivatives

Chloroquinoline-3-carbonitriles bearing multiple chlorine substituents, particularly the 2,4,6-trichloro pattern, serve as versatile precursors for the synthesis of polycyclic quinoline derivatives. Reactions involving the chloro substituents at the 2- and 4-positions, either individually or in combination with the cyano group at the 3-position, enable access to fused heterocyclic systems including thiopyrano[4,3-b]quinolines and pyrrolo[3,4-b]quinolines [1][2]. The presence of the C-6 chlorine provides an additional functionalization handle not available in 2,4-dichloro analogs, allowing for late-stage diversification via transition metal-catalyzed cross-coupling reactions. The cyano group at the 3-position can undergo hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or cycloaddition reactions to generate tetrazole or oxadiazole moieties [1].

Organic Synthesis Heterocyclic Chemistry Methodology Development

Optimal Research and Industrial Application Scenarios for 2,4,6-Trichloroquinoline-3-carbonitrile


Medicinal Chemistry: Scaffold for Sequential Chemoselective Derivatization

Use 2,4,6-trichloroquinoline-3-carbonitrile as a starting scaffold when synthetic strategies require stepwise functionalization of the quinoline core. The established reactivity gradient (C-2 > C-4 toward nucleophiles) enables sequential SNAr reactions without protecting group intervention, while the C-6 chlorine provides a handle for late-stage Suzuki or Buchwald-Hartwig cross-coupling [1]. This is particularly valuable for generating focused libraries around a conserved quinoline-3-carbonitrile core with varied substitution patterns at C-2, C-4, and C-6.

Ion Channel Pharmacology: KCNQ2/Q3 (Kv7.2/Kv7.3) Modulator Studies

Deploy this compound as a validated KCNQ2/Q3 antagonist tool (IC50 = 120 nM in patch clamp assays) for investigating Kv7 channel contributions to neuronal excitability, epilepsy, pain, and psychiatric disorders [1]. The observed context-dependent functional switching (antagonist at 120 nM vs. agonist at 5.5 μM in Rb+ efflux) also makes this compound valuable for studying assay-dependent pharmacology and functional selectivity at Kv7 channels [2].

Cancer Biology: DNA Damage Response and Differentiation Therapy Research

Employ 2,4,6-trichloroquinoline-3-carbonitrile in studies examining ATR kinase inhibition (biochemical IC50 = 140 nM) as part of DNA damage response pathway interrogation [1]. The pronounced differentiation-inducing activity toward the monocyte lineage [2] supports its use in differentiation therapy research for hematologic malignancies, particularly where the 2,4,6-trichloro substitution pattern may be essential for prodifferentiation pharmacology.

Organic Synthesis: Building Block for Polycyclic Quinoline Libraries

Utilize 2,4,6-trichloroquinoline-3-carbonitrile as a versatile precursor for constructing fused polycyclic quinoline systems including thiopyrano[4,3-b]quinolines and pyrrolo[3,4-b]quinolines [1]. The combination of multiple chlorine leaving groups and the cyano functionality enables diverse cyclization and cycloaddition manifolds that are not accessible from mono- or dichloro analogs [2].

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